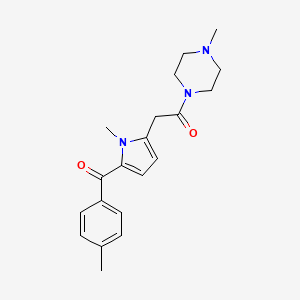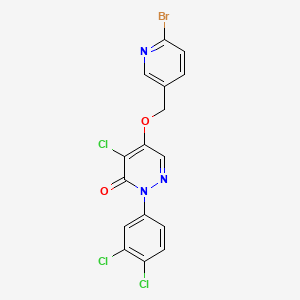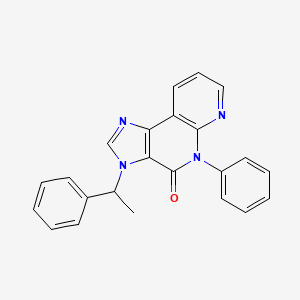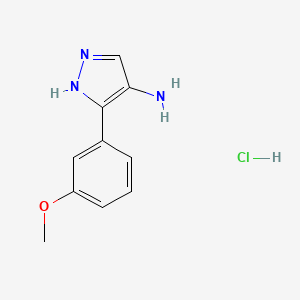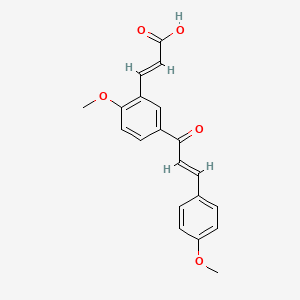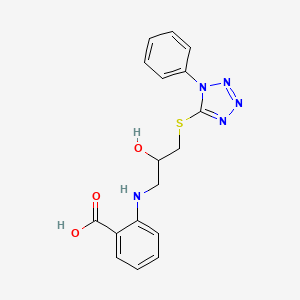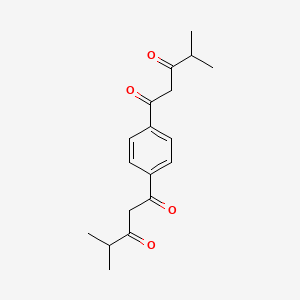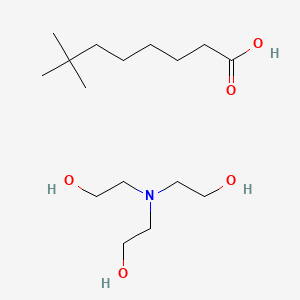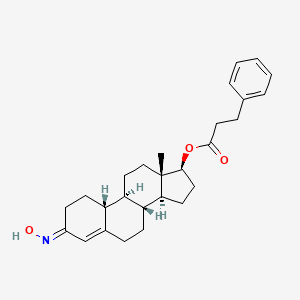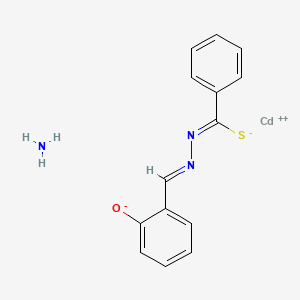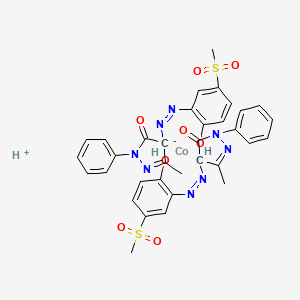
(4S)-4-Ethyl-1,3-oxazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Ethyl-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Ethyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require a base, such as sodium hydroxide, and the process is carried out under reflux to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Ethyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4S)-4-Ethyl-1,3-oxazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4S)-4-Ethyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S)-4-Isopropyl-2-oxazolidinone
- (4S,5S)-1,2-dithiane-4,5-diol
Uniqueness
(4S)-4-Ethyl-1,3-oxazolidine-2-thione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur in its ring structure. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in similar compounds.
Propriétés
Numéro CAS |
94238-48-9 |
|---|---|
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
(4S)-4-ethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8)/t4-/m0/s1 |
Clé InChI |
IUQNMFMYZBLMEV-BYPYZUCNSA-N |
SMILES isomérique |
CC[C@H]1COC(=S)N1 |
SMILES canonique |
CCC1COC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



